Lipophilicity: 4-Bromo vs. 3-Bromo Isomer
The 4-bromo isomer exhibits a calculated lipophilicity (XLogP3-AA) of 1.1 and a Topological Polar Surface Area (TPSA) of 33.1 Ų [1]. In contrast, its 3-bromo positional isomer, (3-Bromo-5-methylpyridin-2-yl)methanol (CAS 1805551-31-8), has a significantly higher predicted logP of approximately 1.567 and a TPSA of 33.1 Ų . The lower logP of the target compound suggests it is more hydrophilic, which can translate to different pharmacokinetic profiles in drug candidates [2].
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | (3-Bromo-5-methylpyridin-2-yl)methanol: ~1.567 (predicted) |
| Quantified Difference | ~0.467 log units lower |
| Conditions | Computed by PubChem (XLogP3 3.0) for target; vendor-predicted value for comparator |
Why This Matters
The ~0.47 log unit lower lipophilicity directly impacts the solubility and membrane permeability of derived compounds, influencing the success of lead optimization in medicinal chemistry.
- [1] PubChem. (2026). Computed Properties for (4-Bromo-5-methylpyridin-2-yl)methanol. PubChem CID 23114663. National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. View Source
